molecular formula C18H18O5 B12376179 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid

2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid

Cat. No.: B12376179
M. Wt: 314.3 g/mol
InChI Key: PQWDAACWHGFWSH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness .

Industrial Production Methods: Industrial production often employs microbial reduction techniques using specific strains of yeast or bacteria. For example, Rhodotorula minuta and Candida holmii have been used to reduce ethyl 2-oxo-4-phenylbutanoate to the desired product with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives, such as esters.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products: The major products formed from these reactions include various esters, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure. The compound’s hydroxyl and carboxyl groups play crucial roles in its binding affinity and specificity to the enzyme .

Comparison with Similar Compounds

  • 2-Hydroxy-4-phenylbutanoic acid
  • 2-Hydroxy-2-(2-methylthioethyl)butanedioic acid

Comparison: Compared to similar compounds, 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for ACE inhibitors highlights its importance in medicinal chemistry .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

2-hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid

InChI

InChI=1S/C18H18O5/c19-16(20)12-18(23,17(21)22)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,23H,10-12H2,(H,19,20)(H,21,22)

InChI Key

PQWDAACWHGFWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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